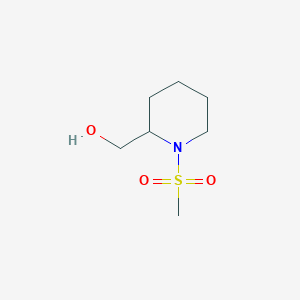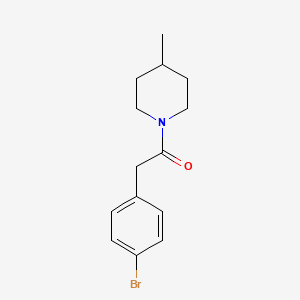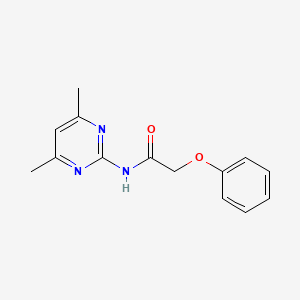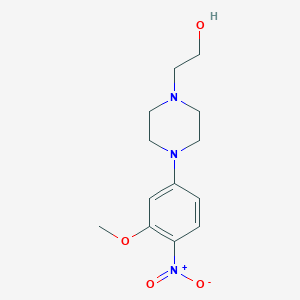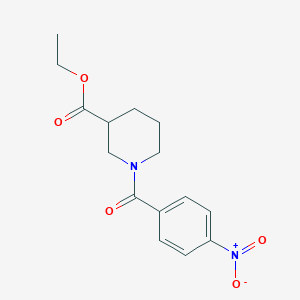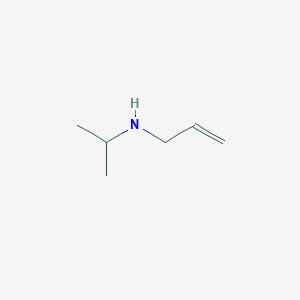
2,5-Dimethoxybenzaldehyde oxime
Vue d'ensemble
Description
“2,5-Dimethoxybenzaldehyde oxime” is a chemical compound. It has a linear formula of C9H11NO3 and a CAS Number of 34967-19-6 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 2,5-Dimethoxybenzaldehyde starts from 2,5-dimethoxybenzaldehyde and includes the condensation of 2,5-dimethoxybenzaldehyde with nitromethane to 2,5-dimethoxynitrostyrene, which is reduced by sodium borohydride to 2,5-dimethoxynitroethane .
Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structures of various methoxybenzaldehyde oxime derivatives, including 2,5-dimethoxybenzaldehyde oxime, have been extensively studied. These compounds exhibit different conformations and hydrogen-bonding patterns, which are crucial in understanding their molecular interactions and arrangements. Such studies are fundamental in the field of crystallography and material science (Gomes et al., 2018).
Theoretical and Structural Analysis
Density functional theory (DFT) has been used to study the exo⇔endo isomerization of 2,5-dimethoxybenzaldehyde. This research provides insights into its favored conformers and structural parameters, which are essential for understanding its chemical behavior and potential applications in various fields, including materials science and pharmaceuticals (Al‐Zaqri et al., 2020).
Synthesis of Novel Compounds
This compound has been used as a starting material in the synthesis of novel compounds. For example, its use in the innovative synthesis of Spirobiisoxazoline Dibenzoquinone derivatives demonstrates its versatility as a chemical precursor in organic synthesis (Swapnaja et al., 2019).
Mécanisme D'action
Target of Action
Oximes in general are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 2,5-Dimethoxybenzaldehyde oxime involves the formation of an oxime In this process, the oxygen atom acts as a nucleophile in competition with nitrogen. On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes is known to influence various biochemical pathways, including those involving aldehydes and ketones .
Pharmacokinetics
The molecular weight of the compound is 18119 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The formation of oximes can lead to various biochemical changes, depending on the specific targets and pathways involved .
Analyse Biochimique
Biochemical Properties
The nature of these interactions often involves the oxime group acting as a nucleophile
Cellular Effects
It is plausible that this compound could influence cell function, given the known reactivity of oximes
Molecular Mechanism
Oximes are known to form through the reaction of aldehydes or ketones with hydroxylamine, a process that involves the formation of a C=N bond . This suggests that 2,5-Dimethoxybenzaldehyde oxime could potentially interact with biomolecules through similar mechanisms, such as binding interactions, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
(NZ)-N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-3-4-9(13-2)7(5-8)6-10-11/h3-6,11H,1-2H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDJPYGFERKCDR-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34967-19-6 | |
| Record name | N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

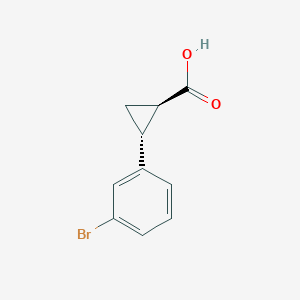
![4-Chloro-1-[7-(4-chloro-butyryl)-9H-fluoren-2-YL]-butan-1-one](/img/structure/B3131143.png)
